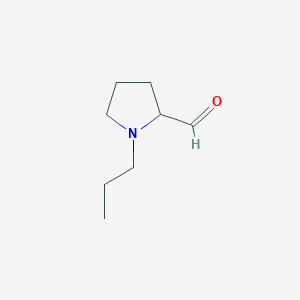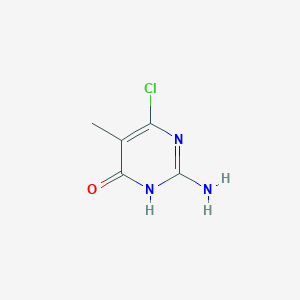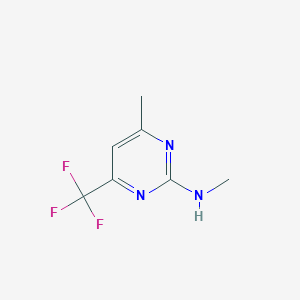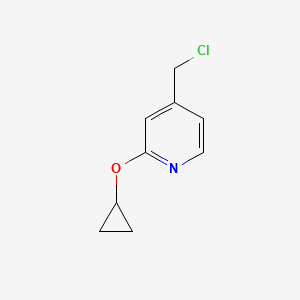![molecular formula C6H4N2O2S B15224939 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione: is a heterocyclic compound with a molecular formula of C6H4N2O2S and a molecular weight of 168.17 g/mol . This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione typically involves the condensation of thieno[3,4-d]pyridazine precursors with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce various substituents onto the thieno[3,4-d]pyridazine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-d]pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemiluminescent properties make it useful in the design of sensors and diagnostic tools .
Wirkmechanismus
The mechanism of action of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Another heterocyclic compound with a similar fused ring system.
Uniqueness: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H4N2O2S |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
2,3-dihydrothieno[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
XUVKYPYBNMOIJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CS1)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
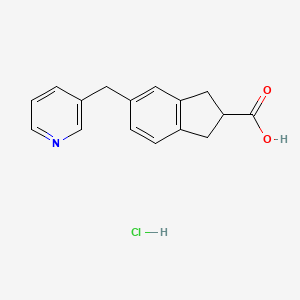
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
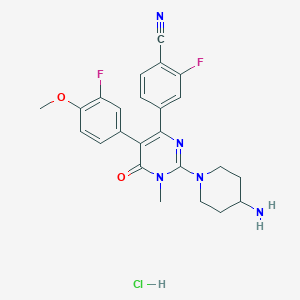
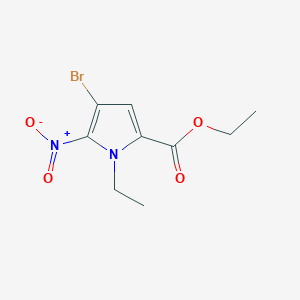
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)


